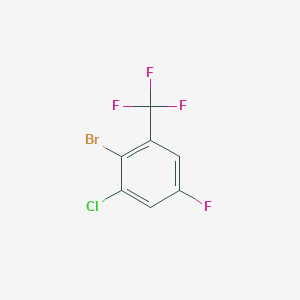

2-Bromo-3-chloro-5-fluorobenzotrifluoride

Descripción

Significance of Polyhalogenated Benzotrifluorides in Contemporary Organic Chemistry

Polyhalogenated benzotrifluorides are of considerable interest in modern organic chemistry due to the profound influence of the trifluoromethyl group and halogen atoms on the electronic nature and reactivity of the aromatic ring. The -CF3 group is a strong electron-withdrawing group with high lipophilicity, which can significantly enhance the metabolic stability and binding affinity of a molecule to biological targets. Halogen atoms also modulate the electronic properties of the ring and provide sites for further chemical transformations through various coupling reactions. This makes polyhalogenated benzotrifluorides versatile building blocks in the synthesis of complex organic molecules.

Overview of Academic Research Trajectories for Similar Halogenated Aromatics

Research on halogenated aromatic compounds has followed several key trajectories. nih.gov In medicinal chemistry, the introduction of halogens and trifluoromethyl groups is a common strategy to optimize the pharmacological profile of drug candidates. nih.gov For instance, the presence of these groups can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. In materials science, fluorinated aromatic compounds are investigated for their potential in developing liquid crystals, polymers with enhanced thermal stability, and other advanced materials. nih.gov Furthermore, the study of the environmental fate and degradation of polyhalogenated aromatic compounds is an active area of research due to their persistence and potential toxicity. nih.gov

Interactive Data Table: Properties of Selected Halogenated Benzotrifluorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-3-chloro-5-fluorobenzotrifluoride | Not Available | C₇H₂BrClF₄ | 277.44 |

| 5-Bromo-3-chloro-2-fluorobenzotrifluoride | 914225-67-5 | C₇H₂BrClF₄ | 277.44 |

| 2-Bromo-5-fluorobenzotrifluoride (B1268043) | 40161-55-5 | C₇H₃BrF₄ | 243.00 |

| 3-Bromo-5-chlorobenzotrifluoride | 928783-85-1 | C₇H₃BrClF₃ | 259.45 |

Detailed Research Findings

While direct research on this compound is limited, analysis of patents and studies on analogous compounds provides insight into its potential synthesis and applications.

Patents for the synthesis of the related compound, 2-bromo-5-fluorobenzotrifluoride, indicate its role as a key intermediate in the production of pharmaceuticals and pesticides. google.comgoogle.compatsnap.com One patented method involves the direct bromination of m-fluorobenzotrifluoride. patsnap.com Another approach describes a multi-step synthesis starting with the nitration of m-fluorobenzotrifluoride, followed by reduction and a Sandmeyer-type reaction to introduce the bromine. google.com These synthetic strategies could potentially be adapted for the synthesis of this compound.

The presence of multiple halogen substituents on the benzotrifluoride (B45747) core of this compound makes it a valuable precursor for creating more complex molecules through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Each halogen (bromo, chloro, fluoro) has a different propensity to undergo oxidative addition, which could allow for selective functionalization at different positions on the aromatic ring.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-6-4(7(11,12)13)1-3(10)2-5(6)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNXXGGLHJNRDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220434 | |

| Record name | 2-Bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914225-64-2 | |

| Record name | 2-Bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914225-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 2 Bromo 3 Chloro 5 Fluorobenzotrifluoride

Established Synthetic Pathways for Halogenated Benzotrifluorides

The synthesis of halogenated benzotrifluorides often involves multi-step sequences or direct halogenation methods, each with distinct advantages and limitations.

Multi-Step Synthesis Approaches (e.g., Nitration-Reduction-Diazotization-Halogenation Sequences)

A classical and widely employed route for the introduction of halogens onto an aromatic ring is through a sequence of nitration, reduction, diazotization, and subsequent halogenation, commonly known as the Sandmeyer reaction. wikipedia.orgbyjus.comchemistnotes.com This method offers a high degree of regiochemical control, as the position of the introduced halogen is determined by the initial placement of a nitro group.

For instance, a synthetic method for 2-bromo-5-fluorobenzotrifluoride (B1268043) starts with the nitration of m-fluorobenzotrifluoride. google.com The resulting 5-fluoro-2-nitrobenzotrifluoride (B123530) is then reduced to 5-fluoro-2-aminobenzotrifluoride. google.com This amino intermediate undergoes diazotization, followed by a Sandmeyer-type bromination to yield the final product. google.com This three-step process can produce the target compound with a purity exceeding 98% and a yield of 76.1%. google.com The Sandmeyer reaction itself is a versatile tool for introducing not only halogens but also cyano and trifluoromethyl groups. wikipedia.orgbyjus.com

The general mechanism of the Sandmeyer reaction involves the formation of an aryl diazonium salt from a primary aryl amine, which is then displaced by a nucleophile in the presence of a copper(I) salt catalyst. byjus.comchemistnotes.com This reaction proceeds through a free radical mechanism. chemistnotes.com

A similar strategy can be envisioned for the synthesis of 2-Bromo-3-chloro-5-fluorobenzotrifluoride, likely starting from a suitably substituted aminobenzotrifluoride precursor. The precise sequence of halogen introductions would be critical to achieving the desired substitution pattern.

Direct Halogenation Strategies via Electrophilic Substitution

Direct halogenation of benzotrifluoride (B45747) and its derivatives via electrophilic aromatic substitution is another common approach. The trifluoromethyl group is a deactivating, meta-directing group, which influences the regioselectivity of the substitution. However, achieving specific polysubstitution patterns can be challenging due to the potential for multiple isomers.

For example, a method for preparing 2-bromo-5-fluorobenzotrifluoride involves the direct bromination of m-fluorobenzotrifluoride using a brominating agent in the presence of sulfuric acid. patsnap.com One patented method utilizes 1,3-dibromo-2,4-imidazoledione as a specialized brominating reagent. google.com Another approach employs potassium bromate (B103136) in sulfuric acid. patsnap.com These methods can achieve high yields, with one reporting over 90%. patsnap.com

The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity. For instance, direct halogenation of 1,4-benzodiazepinones with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) results in halogenation on the central aromatic ring. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. core.ac.ukmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction. masterorganicchemistry.com

While fluorine is a very strong C-F bond, it can act as a leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, not the breaking of the C-F bond. masterorganicchemistry.com Conversely, fluorine's high electronegativity activates the ring towards nucleophilic attack, making it a good substituent for facilitating the displacement of other leaving groups. masterorganicchemistry.com

Traditional SNAr fluorination often requires harsh conditions, such as high temperatures and the use of expensive reagents like cesium fluoride (B91410) (CsF). researchgate.netnih.gov However, recent advancements have focused on developing milder and more efficient methods. nih.govscite.ai

Novel Synthetic Route Development and Process Optimization

The development of more efficient, selective, and sustainable synthetic routes for complex molecules like this compound is an ongoing area of research.

Exploration of Catalytic Systems for Regioselective Halogenation and Fluorination

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved selectivity and efficiency. Transition metal catalysts, in particular, have been extensively studied for halogenation and fluorination reactions. mdpi.comnumberanalytics.com

For regioselective halogenation, palladium catalysts have shown promise. For example, Pd(OAc)₂ can control the C-H activation of 1,4-benzodiazepinones to achieve ortho-halogenation on a phenyl side chain. nih.govresearchgate.net

In the realm of fluorination, various catalytic systems have been developed. nih.gov Copper(II) fluoride has been used for the fluorination of benzene (B151609) at high temperatures. nih.gov Silver-catalyzed electrophilic fluorination of aryl stannanes has also been reported. nih.gov The use of transition metal catalysts can enable fluorination under milder conditions and with greater functional group tolerance. numberanalytics.com For instance, palladium-catalyzed fluorination of aryl bromides and triflates has been explored, although challenges such as the formation of regioisomers can occur. acs.org

A patented method for synthesizing 2-bromo-5-fluorobenzotrifluoride utilizes a catalyst in the bromination step, followed by a fluorination reaction. google.com The catalyst for bromination can be recycled. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. nih.gov This involves the use of greener solvents, developing one-pot syntheses, and improving atom economy to reduce waste. nih.gov

In the context of halogenated benzotrifluoride synthesis, applying green chemistry principles could involve several strategies. For example, developing catalytic systems that operate under milder conditions with lower catalyst loadings would reduce energy consumption and metal waste. anr.fr The use of recyclable catalysts, as mentioned in one synthetic method for a related compound, is a step in this direction. google.com

Furthermore, optimizing reaction conditions to minimize the formation of byproducts and improve yields contributes to a greener process. frontiersin.orgnih.gov The development of continuous flow processes can also offer advantages in terms of safety, efficiency, and waste reduction compared to traditional batch processes. nih.gov The search for more environmentally benign fluorinating agents and reaction media is also an active area of research. numberanalytics.comsemanticscholar.org For example, electrochemical fluorination is being explored as a reagent-free alternative. numberanalytics.com

Interactive Data Table: Comparison of Synthetic Methods for Halogenated Benzotrifluorides

| Method | Starting Material Example | Key Reagents | Product Example | Reported Yield | Key Features | Reference(s) |

| Nitration-Reduction-Diazotization-Halogenation | m-Fluorobenzotrifluoride | Nitric acid/Sulfuric acid, Raney nickel, Cuprous bromide, Hydrobromic acid, Sodium nitrite (B80452) | 2-Bromo-5-fluorobenzotrifluoride | 76.1% | High purity, good regiocontrol, multi-step process | google.com |

| Direct Electrophilic Bromination | m-Fluorobenzotrifluoride | Potassium bromate, Sulfuric acid | 2-Bromo-5-fluorobenzotrifluoride | >90% | High yield, simpler process, regioselectivity can be a challenge | patsnap.com |

| Catalytic Bromination and Fluorination | Benzotrifluoride | Potassium bromide, Cuprous bromide, Catalyst, Potassium fluoride, KCoF₄ | 2-Bromo-5-fluorobenzotrifluoride | Not specified | Novel route, mild conditions | google.com |

Studies on Reaction Kinetics and Thermodynamics in Synthetic Transformations

Detailed kinetic and thermodynamic studies for the synthesis of this compound have not been extensively published. However, analysis of patented synthetic routes for analogous compounds like 2-bromo-5-fluorobenzotrifluoride allows for an inferential understanding of the reaction dynamics.

The synthesis of halogenated benzotrifluorides often involves electrophilic aromatic substitution, diazotization, and halogen exchange reactions. The kinetics of these transformations are influenced by factors such as temperature, catalyst choice, and solvent. For instance, in a multi-step synthesis of 2-bromo-5-fluorobenzotrifluoride, the initial nitration of m-fluorobenzotrifluoride is typically carried out in a nitric acid/sulfuric acid system. google.com This reaction is generally fast but requires careful temperature control to prevent over-nitration and ensure regioselectivity. The subsequent reduction of the nitro group, often achieved through catalytic hydrogenation with Raney nickel, is a surface-catalyzed reaction where the rate is dependent on catalyst activity, hydrogen pressure, and substrate concentration. google.com

The final step in this sequence, a Sandmeyer-type reaction involving diazotization of the resulting amine followed by bromination, is highly temperature-sensitive. google.com The diazotization is typically performed at low temperatures (around 5°C) to ensure the stability of the diazonium salt, a key intermediate. google.com The subsequent decomposition of the diazonium salt with a copper(I) bromide catalyst to introduce the bromine atom is a complex process with a rate that is dependent on the temperature and the concentration of the catalyst. google.com

Another synthetic approach involves the direct bromination of m-fluorobenzotrifluoride using potassium bromate in sulfuric acid. patsnap.com The reaction is maintained at a controlled temperature of 45-50°C for approximately 4 hours, followed by an additional 2 hours of stirring to ensure completion. patsnap.com This suggests that the reaction has a moderate activation energy barrier, requiring heating to proceed at a practical rate. The thermodynamics of this reaction are likely favorable, driven by the formation of a stable aromatic C-Br bond.

A newer, two-step route starts with benzotrifluoride, which first undergoes bromination and then fluorination. google.com The initial bromination is carried out at room temperature for 6-8 hours, indicating slower kinetics compared to the nitration pathway. google.com The subsequent fluorination step is performed under reflux conditions, suggesting a higher activation energy is needed for this transformation. google.comchemicalbook.com

The table below summarizes the reaction conditions for various steps in the synthesis of 2-bromo-5-fluorobenzotrifluoride, providing an insight into the practical kinetics of these transformations.

| Reaction Step | Reagents | Solvent/System | Temperature | Reaction Time | Yield | Reference |

| Nitration | m-fluorobenzotrifluoride, Nitric Acid, Sulfuric Acid | Nitric Acid/Sulfuric Acid | - | - | - | google.com |

| Reduction | 5-fluoro-2-nitrobenzotrifluoride, Raney Nickel | Ethanol, Methanol, or similar | - | - | - | google.com |

| Diazotization & Bromination | 5-fluoro-2-aminobenzotrifluoride, HBr, NaNO₂, CuBr | Water | 5°C, then room temp. | 30 min, then 1-2 h | 76.1% | google.com |

| Direct Bromination | m-fluorobenzotrifluoride, KBrO₃, H₂SO₄ | Sulfuric Acid | 45-50°C | ~6 hours | 93.9% | patsnap.com |

| Bromination | Benzotrifluoride, KBr, CuBr, Pd catalyst | Sulfuric Acid | Room Temperature | 6-8 hours | 92.1-98.7% | google.com |

| Fluorination | 2-bromobenzotrifluoride (B1265661), KF, KCoF₄ | DMSO | Reflux | 5 hours | 96.7% | google.comchemicalbook.com |

This table is interactive. Click on the headers to sort the data.

From a thermodynamic standpoint, most of these synthetic steps are designed to be irreversible and high-yielding, indicating a significant negative Gibbs free energy change. The use of strong acids and oxidizing/reducing agents drives the reactions to completion.

Scale-Up Considerations and Industrial Applicability of Synthetic Protocols

The industrial applicability of a synthetic route is determined by factors such as cost and availability of raw materials, reaction conditions, yield, purity of the final product, and ease of scale-up. Several patented methods for producing 2-bromo-5-fluorobenzotrifluoride are explicitly designed for industrial production. google.comgoogle.com

A key consideration for scale-up is the management of reaction exotherms, particularly in nitration and diazotization reactions. In a large-scale setting, efficient heat exchange is crucial to maintain the desired temperature and prevent runaway reactions. The use of multi-liter glass reactors with brine cooling systems is described in some patents, highlighting the importance of temperature control in an industrial context. patsnap.com

The choice of reagents and solvents is also critical. Methods that utilize readily available and inexpensive raw materials are preferred for industrial applications. patsnap.comgoogle.com For example, the synthesis starting from m-fluorobenzotrifluoride and potassium bromate is advantageous due to the low cost of these materials. patsnap.com Similarly, routes that avoid expensive or difficult-to-handle reagents are more likely to be adopted for large-scale production. patsnap.com

Catalyst choice and reusability are also important for industrial processes. The use of Raney nickel in the reduction step is cost-effective, and the catalyst can be recycled, which is a significant advantage for industrial synthesis. google.com

Furthermore, a synthetic route that allows for multiple reaction steps to be carried out in the same reactor without the need for intermediate isolation and purification can significantly streamline the industrial process, reducing operational complexity and cost. google.com The table below outlines some of the industrial considerations for different synthetic routes to 2-bromo-5-fluorobenzotrifluoride.

| Synthetic Route | Starting Material | Key Advantages for Industrial Applicability | Potential Scale-Up Challenges | Reference |

| Nitration, Reduction, Diazotization | m-fluorobenzotrifluoride | High purity product, catalyst can be recycled. | Multiple steps, management of exotherms in nitration and diazotization. | google.com |

| Direct Bromination | m-fluorobenzotrifluoride | High yield and purity, low-cost raw materials, mild conditions. | Handling of corrosive sulfuric acid at scale. | patsnap.com |

| Cracking Reaction | Anhydrous precursors | Can be carried out in the same reactor, short reaction steps. | Requires anhydrous conditions, cracking at elevated temperatures. | google.com |

| Bromination then Fluorination | Benzotrifluoride | Brand new route, high yield, readily available raw materials. | Two distinct reaction steps with different conditions. | google.com |

This table is interactive. Click on the headers to sort the data.

Ultimately, the most suitable industrial method for the synthesis of this compound would likely be one that balances high yield and purity with operational simplicity, safety, and cost-effectiveness.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 Chloro 5 Fluorobenzotrifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Halogenated Benzotrifluorides

NMR spectroscopy serves as a powerful method for elucidating the intricate structural details of halogenated benzotrifluorides. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule with the complexity of 2-bromo-3-chloro-5-fluorobenzotrifluoride, a combination of ¹⁹F, ¹H, and ¹³C NMR, including two-dimensional techniques, is essential for a complete structural assignment.

Fluorine-19 NMR (¹⁹F NMR) Chemical Shift Analysis and Coupling Constants

Fluorine-19 NMR is a highly sensitive and informative technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. In this compound, two distinct fluorine environments are present: the trifluoromethyl (-CF₃) group and the fluorine atom attached to the aromatic ring.

The -CF₃ group is expected to exhibit a single resonance in the ¹⁹F NMR spectrum. Its chemical shift is influenced by the electronic effects of the substituents on the benzene (B151609) ring. For substituted benzotrifluorides, electron-withdrawing groups typically cause upfield shifts, while electron-donating groups lead to downfield shifts. nist.govchemicalbook.com Given the presence of three halogen atoms (Br, Cl, F) on the ring, which are all electron-withdrawing, the -CF₃ signal is anticipated to appear at a characteristic upfield position.

The aromatic fluorine (C-F) will present another distinct signal. Its chemical shift will be dependent on its position relative to the other substituents. The coupling between the aromatic fluorine and the trifluoromethyl group is expected to be a long-range coupling, typically observed as a small splitting of the signals. Furthermore, the aromatic fluorine will exhibit coupling to the adjacent aromatic proton.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CF₃ | -60 to -65 | Quartet (q) | ⁵J(F-F) ≈ 5-10 Hz |

| Ar-F | -100 to -120 | Doublet of quartets (dq) | ³J(H-F) ≈ 8-10 Hz, ⁵J(F-F) ≈ 5-10 Hz |

Note: These are predicted values based on typical ranges for similar compounds. Actual experimental values may vary.

Proton (¹H) and Carbon-13 (¹³C) NMR Investigations of Aromatic Substitution Patterns

Proton and Carbon-13 NMR provide complementary information to fully map out the substitution pattern on the aromatic ring.

¹H NMR: The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the ring. The proton at position 4 (H-4) will be coupled to the adjacent fluorine at position 5, resulting in a doublet. The proton at position 6 (H-6) will likely appear as a singlet or a very finely split multiplet due to smaller long-range couplings. The chemical shifts of these protons are influenced by the deshielding effects of the adjacent halogen and trifluoromethyl groups.

¹³C NMR: The ¹³C NMR spectrum will display seven signals, one for each carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J(C-F)). The aromatic carbons will each give a distinct signal, and their chemical shifts will be influenced by the attached substituents. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹J(C-F)), while carbons two or three bonds away will exhibit smaller couplings (²J(C-F) and ³J(C-F)).

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-4 | 7.5 - 7.8 | Doublet |

| H-6 | 7.8 - 8.1 | Singlet (or narrow multiplet) |

| C F₃ | 120 - 125 | Quartet |

| C-1 | 130 - 135 | Multiplet |

| C-2 | 115 - 120 | Multiplet |

| C-3 | 135 - 140 | Multiplet |

| C-4 | 125 - 130 | Multiplet |

| C-5 | 155 - 160 | Doublet |

| C-6 | 120 - 125 | Multiplet |

Note: These are predicted values based on typical ranges for similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign all the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals of H-4 and H-6, if any significant long-range coupling exists, would confirm their spatial proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the signals of H-4 and H-6 to their respective carbon atoms, C-4 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the quaternary carbons (those without attached protons). For instance, the H-4 proton would show correlations to C-2, C-3, C-5, and C-6, while the H-6 proton would show correlations to C-1, C-2, and C-4. The protons of the trifluoromethyl group, if any long-range H-F coupling exists to the aromatic protons, could also show correlations.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. chemicalbook.com This technique is ideal for assessing the purity of a sample of this compound and for separating it from any potential isomers. The mass spectrum obtained from the GC-MS analysis will show the molecular ion peak (M⁺) and a series of fragment ions.

The fragmentation pattern is characteristic of the molecule's structure. For halogenated aromatic compounds, common fragmentation pathways include the loss of halogen atoms and the trifluoromethyl group. uni.lu A key feature in the mass spectrum of this compound would be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic pattern for the molecular ion and any fragments containing these halogens.

Predicted Key Fragments in the GC-MS of this compound

| m/z (mass-to-charge ratio) | Identity |

| 276/278/280 | [M]⁺ (Molecular ion) |

| 197/199 | [M - Br]⁺ |

| 241/243 | [M - Cl]⁺ |

| 207 | [M - CF₃]⁺ |

| 128 | [M - Br - Cl]⁺ |

Note: The presence of multiple isotopes for Br and Cl will result in a complex cluster of peaks for each fragment containing these atoms.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of the molecular ion and its fragments, as different combinations of atoms will have unique exact masses. rsc.org For this compound, HRMS would be used to confirm its elemental composition of C₇H₂BrClF₄.

Calculated Exact Mass for this compound

| Ion | Elemental Formula | Calculated Exact Mass |

| [M]⁺ | C₇H₂⁷⁹Br³⁵ClF₄ | 275.8944 |

| [M]⁺ | C₇H₂⁸¹Br³⁵ClF₄ | 277.8923 |

| [M]⁺ | C₇H₂⁷⁹Br³⁷ClF₄ | 277.8914 |

| [M]⁺ | C₇H₂⁸¹Br³⁷ClF₄ | 279.8894 |

Note: The table shows the calculated exact masses for the major isotopic combinations.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC-MS), are indispensable techniques for the analysis of halogenated organic compounds. These methods couple the powerful separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.

In the context of this compound, which is synthesized via multi-step processes, LC-MS and UPLC-MS serve critical roles. google.com The synthesis can result in isomeric impurities and residual starting materials. google.com UPLC-MS, with its use of smaller stationary phase particles, provides higher resolution and faster analysis times compared to conventional HPLC, enabling the efficient separation of the target compound from closely related structural isomers.

The mass spectrometer component provides molecular weight information and fragmentation data. For this compound, the distinct isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) would provide a characteristic signature in the mass spectrum, aiding in its positive identification. LC-MS/MS methods, which involve further fragmentation of a selected parent ion, can be developed to provide even greater structural detail and allow for highly sensitive quantification, even in complex matrices. umb.edu

Below is a table summarizing the primary applications of these techniques for the analysis of this compound.

| Application | Description | Technique Utilized |

| Purity Assessment | Quantifies the percentage of the main compound and detects the presence of impurities from the synthesis process. | UPLC-MS |

| Impurity Profiling | Identifies the structure of by-products and residual reagents, which is crucial for process optimization. google.comgoogle.com | LC-MS/MS |

| Preparative Separation | Isolates high-purity compound from a mixture for use as an analytical standard or for further research. | Preparative LC-MS |

| Stability Studies | Monitors for the formation of degradation products under various stress conditions (e.g., heat, light, humidity). | UPLC-MS |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. By probing the characteristic vibrational frequencies of chemical bonds, these methods provide a molecular fingerprint that is unique to the compound's structure.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending, rocking). The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, the FTIR spectrum would be dominated by absorptions corresponding to the carbon-halogen and carbon-fluorine bonds, as well as vibrations of the substituted benzene ring.

The trifluoromethyl (-CF3) group typically exhibits very strong and characteristic absorption bands. The aromatic C-F, C-Cl, and C-Br stretching vibrations would appear in the fingerprint region of the spectrum. While precise assignments require computational analysis, expected absorption regions can be predicted based on data from similar molecules. nih.gov

The following table outlines the predicted characteristic FTIR absorption bands for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | C-H | 3100 - 3000 | Weak to Medium |

| C=C Ring Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-F Stretch (Trifluoromethyl) | -CF3 | 1350 - 1100 | Very Strong |

| Aromatic C-F Stretch | Ar-F | 1270 - 1100 | Strong |

| Aromatic C-Cl Stretch | Ar-Cl | 1100 - 800 | Medium |

| Aromatic C-Br Stretch | Ar-Br | 750 - 500 | Medium |

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR that simplifies the analysis of liquid and solid samples. bruker.com Instead of passing the IR beam through the sample (transmission), the beam is directed into a crystal of high refractive index (such as diamond or germanium). youtube.comyoutube.com The sample is placed in direct, firm contact with the crystal. youtube.com

An evanescent wave, an electromagnetic field generated at the point of total internal reflection, penetrates a short distance into the sample. youtube.com This wave is absorbed at characteristic frequencies, and the attenuated IR beam is then directed to the detector. The resulting ATR-FTIR spectrum is very similar to a classic transmission spectrum. youtube.com

For this compound, which may be a liquid or solid at room temperature, ATR-IR offers significant advantages:

Minimal Sample Preparation: No need for creating KBr pellets or liquid cells.

Reproducibility: The technique is less prone to variations in sample thickness, leading to highly reproducible results. bruker.com

Ease of Use: The sample is simply placed on the crystal, pressure is applied to ensure good contact, and the spectrum is recorded. Cleaning between samples is also straightforward. youtube.com

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It involves irradiating a sample with a monochromatic laser source and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule.

A key difference from FTIR is the selection rule: Raman spectroscopy is sensitive to changes in polarizability, while FTIR is sensitive to changes in dipole moment. Therefore, symmetric, non-polar bonds often produce strong signals in a Raman spectrum but weak or no signal in an FTIR spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric stretching vibrations of the aromatic ring.

Vibrations of the C-Br and C-Cl bonds, which are highly polarizable.

Symmetric vibrations of the -CF3 group.

Analysis of related halogenated benzenes by FT-Raman spectroscopy confirms the utility of this technique for identifying fundamental vibrational modes.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While other spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a compound in the solid state. This method relies on the diffraction of X-rays by the ordered array of atoms within a crystal.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide an unambiguous structural solution. The analysis would yield a detailed model of the molecule's conformation and its packing arrangement within the crystal lattice.

The following table details the specific structural parameters that would be obtained from an X-ray crystallographic study.

| Parameter | Information Provided | Significance |

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. | Provides the definitive 3D structure and conformation of the molecule. |

| Bond Lengths | The exact distances between bonded atoms (e.g., C-C, C-H, C-F, C-Cl, C-Br). | Confirms the bonding pattern and can reveal electronic effects of the substituents. |

| Bond Angles | The angles between adjacent bonds (e.g., C-C-C, Cl-C-C). | Defines the geometry around each atom, revealing any steric strain or distortion from ideal geometries. |

| Torsion Angles | The dihedral angles that describe the rotation around bonds. | Characterizes the overall conformation of the molecule, including the orientation of the -CF3 group relative to the ring. |

| Intermolecular Interactions | Identifies and quantifies non-covalent forces such as halogen bonding, dipole-dipole interactions, and π-π stacking between molecules in the crystal. | Explains the crystal packing and provides insight into the compound's physical properties like melting point and solubility. |

While specific crystallographic data for this compound is not found in publicly available literature, the principles of the technique confirm it as the gold standard for solid-state structural elucidation. nih.gov

Reactivity Profiles and Transformational Chemistry of 2 Bromo 3 Chloro 5 Fluorobenzotrifluoride

Nucleophilic Substitution Reactions Involving Halogen Moieties

The presence of multiple halogen atoms on the benzotrifluoride (B45747) ring opens avenues for various nucleophilic substitution reactions. The reactivity of each halogen is influenced by its position relative to the other substituents.

Halogen exchange reactions, particularly fluorination, are important transformations for modifying the properties of aromatic compounds. In the case of related brominated benzotrifluorides, fluorination can be achieved using reagents like potassium fluoride (B91410). For instance, the synthesis of 2-bromo-5-fluorobenzotrifluoride (B1268043) from 2-bromobenzotrifluoride (B1265661) has been demonstrated using potassium fluoride and KCoF4 in DMSO, resulting in a high yield. chemicalbook.com This suggests that the bromine atom in such compounds can be replaced by fluorine under specific conditions. The use of amine/HF reagents like Et3N·3HF is also a common method for nucleophilic fluorination of alkyl bromides, a process that can be applicable to aryl halides under certain catalytic conditions. nih.govrsc.orgresearchgate.net The efficiency of these reactions often depends on the solvent, temperature, and the specific fluorinating agent used. chemicalbook.com

| Reactant | Reagents | Product | Yield | Reference |

| 2-Bromobenzotrifluoride | KF, KCoF4, DMSO | 2-Bromo-5-fluorobenzotrifluoride | 96.7% | chemicalbook.com |

This table illustrates a halogen exchange reaction on a related compound, providing insight into potential reactivity.

The bromine and chlorine atoms on the 2-bromo-3-chloro-5-fluorobenzotrifluoride ring can be displaced by various heteroatom nucleophiles. These reactions are fundamental in building more complex molecules. For example, in the synthesis of certain agrochemicals, the chlorine atom in a related compound, 3,4-dichlorobenzotrifluoride, is substituted by a hydroxyl group. ccspublishing.org.cn This highlights the susceptibility of halogen atoms on a benzotrifluoride ring to substitution by oxygen-containing nucleophiles. While specific studies on this compound are not detailed in the provided results, the general reactivity of halogenated benzotrifluorides suggests that it would readily undergo substitution reactions with nitrogen, oxygen, and sulfur-containing nucleophiles to form amines, ethers, and thioethers, respectively.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a key class of reactions for introducing new functional groups onto an aromatic ring. lumenlearning.com The existing substituents on this compound play a crucial role in directing the position of the incoming electrophile.

The trifluoromethyl group (CF3) is a strong deactivating group and a meta-director in electrophilic aromatic substitution due to its powerful electron-withdrawing inductive effect. Halogens (Br, Cl, F) are also deactivating groups but are ortho-, para-directors. In this compound, the positions for electrophilic attack are influenced by the combined directing effects of all substituents. The -CF3 group at position 1 strongly deactivates the ring and directs incoming electrophiles to the meta positions (positions 3 and 5). However, these positions are already occupied by chlorine and fluorine. The halogens at positions 2, 3, and 5 will direct incoming electrophiles to their ortho and para positions. The interplay of these effects will determine the regioselectivity of any EAS reaction.

Nitration and sulfonation are common electrophilic aromatic substitution reactions. lumenlearning.com The nitration of m-fluorobenzotrifluoride to produce 5-fluoro-2-nitrobenzotrifluoride (B123530) is a known process, demonstrating that nitration can occur on a fluorinated benzotrifluoride ring. google.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. google.com While specific studies on the nitration or sulfonation of this compound were not found, it is expected that the reaction would proceed, with the position of the incoming nitro or sulfo group being determined by the complex directing effects of the existing substituents.

A related synthesis involves the nitration of m-fluorobenzotrifluoride, which proceeds to give 5-fluoro-2-nitrobenzotrifluoride. google.com This indicates that the position ortho to the trifluoromethyl group and para to the fluorine atom is susceptible to electrophilic attack.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine atom in this compound makes it a suitable substrate for such reactions. While specific examples for this exact molecule are not prevalent in the search results, the reactivity of similar bromo-triazine compounds in Suzuki cross-coupling reactions has been demonstrated. uzh.chresearchgate.netresearchgate.net These reactions typically involve a palladium catalyst, a base, and a boronic acid to form a new C-C bond at the position of the bromine atom. uzh.chresearchgate.netresearchgate.net The efficiency of these couplings can be influenced by the choice of ligand, base, and reaction conditions. uzh.chresearchgate.net Given the presence of the reactive C-Br bond, it is highly probable that this compound would participate in various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, to introduce alkyl, aryl, or alkynyl groups onto the aromatic ring.

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Suzuki Coupling | Bromo-triazine, Boronic acid | Pd(dppf)Cl2, Ag2CO3 | Aryl-triazine | uzh.chresearchgate.net |

This table provides an example of a cross-coupling reaction on a related class of compounds, suggesting the potential for similar reactivity.

Suzuki-Miyaura Coupling and Related Boron Chemistry

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. acs.org For this compound, the C-Br bond is the most susceptible to oxidative addition to a palladium(0) catalyst, allowing for regioselective coupling. The reaction with an arylboronic acid would be expected to yield a 3-chloro-5-fluoro-2-arylbenzotrifluoride derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. numberanalytics.com In polyhalogenated systems, the selectivity of the Suzuki-Miyaura reaction is often governed by the relative bond dissociation energies of the carbon-halogen bonds (C-I > C-Br > C-Cl). nih.gov

While no specific examples for this compound are available in the current literature, the reactivity of analogous polyhalogenated aromatic compounds provides insight into the expected outcomes. For instance, the Suzuki-Miyaura coupling of 2-bromo-4-chlorophenyl-2-bromobutanoate with various phenylboronic acids demonstrated selective reaction at the C-Br bond. nih.gov

Table 1: Predicted Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Predicted Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Chloro-5-fluoro-2-phenylbenzotrifluoride |

Heck and Sonogashira Coupling Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, and the Sonogashira reaction, a coupling of a terminal alkyne with an aryl or vinyl halide, are fundamental transformations in organic synthesis. numberanalytics.comlibretexts.org For this compound, both reactions are anticipated to proceed selectively at the more reactive C-Br bond.

The Heck reaction with an alkene, such as styrene, would likely yield a 3-chloro-5-fluoro-2-vinylbenzotrifluoride derivative. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org Similarly, the Sonogashira coupling with a terminal alkyne, for instance, phenylacetylene, would be expected to produce a 3-chloro-5-fluoro-2-(phenylethynyl)benzotrifluoride. This reaction is generally co-catalyzed by palladium and copper salts in the presence of a base. mdpi.com

Table 2: Predicted Heck and Sonogashira Reactions of this compound

| Reaction Type | Reactant 2 | Catalyst System | Base | Predicted Product |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | (E)-1-(2-Chloro-4-fluoro-6-(trifluoromethyl)phenyl)-2-phenylethene |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 1-Chloro-3-fluoro-5-(phenylethynyl)-2-(trifluoromethyl)benzene |

Negishi and Kumada Coupling for Organometallic Transformations

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, while the Kumada coupling utilizes a Grignard reagent (organomagnesium halide), both catalyzed by nickel or palladium. wikipedia.org These reactions offer alternative methods for C-C bond formation.

For this compound, both couplings are expected to be regioselective at the C-Br bond. A Negishi coupling with an organozinc reagent, such as phenylzinc chloride, would yield the corresponding biaryl product. The Kumada coupling with a Grignard reagent like phenylmagnesium bromide would achieve a similar transformation. organic-chemistry.org A key advantage of the Kumada coupling is the direct use of Grignard reagents, which can be prepared from the corresponding halides. nih.gov

Table 3: Predicted Negishi and Kumada Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Predicted Product |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 3-Chloro-5-fluoro-2-phenylbenzotrifluoride |

| Kumada | Phenylmagnesium bromide | Ni(dppe)Cl₂ | 3-Chloro-5-fluoro-2-phenylbenzotrifluoride |

Reduction and Oxidation Chemistry

Oxidative Transformations

The aromatic ring of this compound is generally resistant to oxidation due to the presence of multiple electron-withdrawing groups. The trifluoromethyl group is highly stable towards oxidation. Under harsh oxidative conditions, degradation of the molecule is more likely than a controlled transformation. However, if an alkyl side chain were present, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, likely leaving the substituted benzene ring intact.

Ring Modification and Cleavage Reactions

The benzotrifluoride moiety is known for its high chemical stability. The aromatic ring itself is robust, and the C-F bonds of the trifluoromethyl group are particularly strong. Ring cleavage reactions are not typically observed under standard synthetic conditions. Such transformations would require extreme conditions, such as high-pressure hydrogenation or reaction with very strong reducing agents, which would likely lead to a complex mixture of products. The stability of cycloalkanes is influenced by ring strain, but the aromatic nature of the benzene ring in this compound imparts significant thermodynamic stability. libretexts.org While certain strained ring systems can undergo cleavage, the aromatic ring in this compound is not susceptible to such reactions under normal laboratory conditions. youtube.com In some specific cases of anaerobic degradation, the aromatic ring of naphthalene (B1677914) derivatives can be reduced and subsequently cleaved, but this is a specialized biochemical process. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Bromo 3 Chloro 5 Fluorobenzotrifluoride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and potential reactivity of molecules.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

DFT calculations are a powerful tool for determining the optimized molecular geometry and thermodynamic stability of molecules like 2-Bromo-3-chloro-5-fluorobenzotrifluoride. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), one can compute key structural parameters.

Table 1: Predicted Molecular Geometry Parameters for this compound (Theoretical)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.89 Å |

| C-Cl Bond Length | ~1.73 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-CF3 Bond Length | ~1.50 Å |

| C-C-C Bond Angles | ~118° - 122° |

Note: These are estimated values based on typical bond lengths and angles for similar halogenated benzotrifluorides. Actual computed values would require a specific DFT calculation.

The stability of the molecule can be assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis would confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Theoretical)

| Property | Predicted Value |

| HOMO Energy | Negative value (e.g., ~ -7.0 eV) |

| LUMO Energy | Less negative value (e.g., ~ -1.5 eV) |

| HOMO-LUMO Energy Gap | ~ 5.5 eV |

Note: These are estimated values. The actual values are dependent on the level of theory and basis set used in the calculation.

A larger HOMO-LUMO gap suggests higher stability and lower reactivity. The distribution of HOMO and LUMO densities across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential Surface (EPS) Analysis for Reaction Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the electronegative halogen atoms and the fluorine atoms of the trifluoromethyl group would create regions of negative potential. A region of positive potential, known as a "sigma-hole," may exist on the outer side of the bromine and chlorine atoms along the C-Br and C-Cl bond axes, making them potential sites for halogen bonding interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound in different environments (e.g., in a solvent or in the solid state). While the benzene (B151609) ring is rigid, the trifluoromethyl group can rotate. MD simulations could explore the rotational barrier of the CF3 group and its preferred orientation relative to the ring substituents. Furthermore, simulations of multiple molecules would reveal potential intermolecular interactions, such as halogen bonding and π-π stacking, which govern the bulk properties of the material.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Reactivity and Selectivity

Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the properties of chemicals based on their molecular structure. For this compound, QSPR studies could be employed to predict various properties, such as its boiling point, solubility, and chromatographic retention times. By developing a model based on a training set of related halogenated aromatic compounds with known properties, the properties of the target molecule can be estimated using calculated molecular descriptors (e.g., topological, electronic, and steric parameters). Such models can aid in the prediction of reactivity and selectivity in various chemical reactions.

Mechanistic Pathway Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, theoretical methods can be used to explore potential reaction pathways, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By locating the transition state structures and calculating their activation energies, the most favorable reaction mechanism can be determined.

For instance, in a nucleophilic aromatic substitution reaction, computations could compare the activation barriers for the displacement of the bromo, chloro, or fluoro substituents, thus predicting the regioselectivity of the reaction. This type of analysis is crucial for designing synthetic routes and understanding the chemical behavior of this complex molecule.

Applications As Advanced Organic Building Blocks and Intermediates in Chemical Synthesis

Utilization in the Synthesis of Complex Fluorinated Molecules

2-Bromo-3-chloro-5-fluorobenzotrifluoride serves as a foundational scaffold for constructing complex molecules, particularly those integral to the pharmaceutical and agrochemical industries. The incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. beilstein-journals.orgresearchgate.net Benzotrifluoride (B45747) derivatives are recognized as crucial intermediates for a variety of active ingredients. patsnap.comgoogle.comgoogle.com

The distinct reactivity of the bromine and chlorine atoms on the ring allows for sequential, site-selective modifications, enabling the introduction of diverse functional groups. This step-wise functionalization is critical in multi-step syntheses where precise control over the molecular assembly is required. The bromine atom, for instance, is particularly amenable to transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, paving the way for intricate molecular designs. ossila.com

The presence of multiple fluorine atoms, both on the ring and in the trifluoromethyl group, imparts unique properties that are challenging to achieve through other means. nih.gov The strategic introduction of this building block into a larger molecule can be a key step in improving the clinical or performance properties of the final product. nih.gov

Role in the Development of Specialty Chemicals and Advanced Materials

The unique properties of this compound extend its utility to the realm of materials science, where it can act as a precursor to specialty chemicals and advanced materials with tailored characteristics.

Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low friction coefficients, which are conferred by the strength of the carbon-fluorine bond. researchgate.net Halogenated benzotrifluorides can be considered as potential monomers or intermediates for monomers in the synthesis of high-performance fluorinated polymers. The reactive handles (bromo and chloro groups) on this compound could be used to incorporate the trifluoromethylphenylene unit into a polymer backbone through polymerization reactions. This would imbue the resulting polymer with the desirable properties associated with fluorine, such as hydrophobicity and thermal stability. While direct polymerization of this specific compound is not widely documented, its potential as a building block for creating fluorinated monomers for specialty polymers is significant. researchgate.net

The field of liquid crystals (LCs) relies on molecules with specific shapes and electronic properties to create materials that respond to external stimuli like electric fields. Benzotrifluoride derivatives are valuable in the design of novel liquid crystal materials. google.commdpi.com The incorporation of a trifluoromethyl group can increase the dielectric anisotropy of a molecule, a crucial parameter for electro-optical applications. mdpi.com

Strategies for Regioselective Functionalization in Complex Syntheses

A key challenge and opportunity in using poly-substituted molecules like this compound is achieving regioselective functionalization—the ability to react at one specific site while leaving others untouched. The different halogens on the aromatic ring exhibit distinct reactivities, which can be exploited to control the outcome of a reaction.

Generally, the order of reactivity for halogens in common palladium-catalyzed cross-coupling reactions is I > Br > Cl. This differential reactivity allows for the selective transformation of the bromo group while the chloro group remains intact. For example, a Suzuki or Sonogashira coupling could be performed selectively at the C-Br bond. Subsequently, under more forcing conditions or with a different catalyst system, the C-Cl bond could be functionalized. The C-F bond is typically the most robust and least reactive in these catalytic cycles. This hierarchical reactivity is a powerful tool for synthetic chemists. ossila.com

The table below illustrates potential strategies for regioselective functionalization, drawing on established reactivity patterns of similar polyhalogenated aromatic compounds.

| Reactive Site | Reaction Type | Typical Reagents/Catalysts | Potential Product Type |

|---|---|---|---|

| 2-Bromo | Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Base | Aryl-substituted benzotrifluoride |

| 2-Bromo | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Ligand, Base | Amino-substituted benzotrifluoride |

| 2-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted benzotrifluoride |

| 3-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (e.g., NaOMe), High Temp. | Methoxy-substituted benzotrifluoride |

| 3-Chloro | Cross-Coupling (harsher conditions) | Grignard reagent, Ni or Pd catalyst | Alkyl/Aryl-substituted benzotrifluoride |

This table is illustrative and based on general principles of chemical reactivity for similar compounds.

Investigation of Fluorine Atom Influence on Chemical Properties and Reactivity in Synthesis

The presence and position of fluorine atoms profoundly influence the chemical behavior of this compound. rsc.orgrsc.org The trifluoromethyl (CF₃) group and the fluorine atom on the ring are both strongly electron-withdrawing through the inductive effect. This electronic pull has several significant consequences:

Acidity of C-H Bonds: The electron-withdrawing nature of the fluorine substituents can increase the acidity of any remaining aromatic protons, potentially influencing metallation reactions.

Reactivity of the Aromatic Ring: The ring is generally deactivated towards electrophilic aromatic substitution (like nitration or Friedel-Crafts reactions) due to the electron-poor nature of the π-system. Conversely, it is activated towards nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to the electron-withdrawing groups. researchgate.net

Influence on Reaction Rates: Fluorine substitution can dramatically alter reaction rates. In some cases, it can stabilize transition states or intermediates, accelerating a reaction. acs.orgacs.org For instance, the fluorine atom at position 5, along with the CF₃ group at position 1, strongly activates the chloro-substituent at position 3 towards nucleophilic attack.

Modification of Molecular Properties: Beyond reactivity, fluorine substitution modifies physical properties like boiling point, density, and solubility. sigmaaldrich.com It can also affect the conformational preferences of molecules and their ability to participate in non-covalent interactions, such as hydrogen bonding. acs.org

These fluorine effects are not merely additive; their interplay with the other halogens creates a complex and nuanced reactivity profile that chemists can harness to achieve specific synthetic outcomes. rsc.orgrsc.org

Derivatives and Analogs of 2 Bromo 3 Chloro 5 Fluorobenzotrifluoride in Research

Synthesis and Characterization of Positionally Isomeric Halobenzotrifluorides

The synthesis of positionally isomeric halobenzotrifluorides involves various strategic approaches, often tailored to achieve specific substitution patterns. For instance, the synthesis of 2-bromo-5-fluorobenzotrifluoride (B1268043), an isomer of the title compound, can be achieved through several routes. One method starts with m-fluorobenzotrifluoride, which undergoes nitration, followed by reduction and a subsequent Sandmeyer-type reaction (diazotization and bromination) to yield the final product with high purity. google.com An alternative, more direct approach involves the bromination of m-fluorobenzotrifluoride in the presence of sulfuric acid and a brominating agent like potassium bromate (B103136). patsnap.com This method is noted for its high yield (>90%) and mild reaction conditions. patsnap.com

Another synthetic route for 2-bromo-5-fluorobenzotrifluoride starts from 3-Aminotrifluorotoluene, which undergoes protection, bromination, and deprotection, a process that can be streamlined in a single reactor to improve efficiency. google.com A different strategy has been developed for other isomers, such as the synthesis of 2-bromobenzotrifluoride (B1265661) via the bromination of trifluorotoluene, which is then fluorinated to produce 2-bromo-5-fluorobenzotrifluoride. google.com

Characterization of these isomers is typically performed using standard analytical techniques. Purity is often assessed by gas chromatography, with reports showing purities greater than 99%. patsnap.com Structural confirmation is achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and by physical property measurements such as boiling point and refractive index. sigmaaldrich.comchemicalbook.com

Below is a table of some positional isomers and related halobenzotrifluorides.

Table 1: Positional Isomers and Related Halobenzotrifluorides| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-Bromo-3-fluorobenzotrifluoride | 104540-42-3 | C₇H₃BrF₄ |

| 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5 | C₇H₃BrF₄ |

Evaluation of Substituent Effects on Reactivity and Synthetic Utility

The reactivity of the benzotrifluoride (B45747) ring is heavily influenced by its substituents: bromine, chlorine, fluorine, and the trifluoromethyl (CF₃) group. These substituents exert influence through inductive and resonance effects, which either activate or deactivate the ring towards electrophilic aromatic substitution. lumenlearning.comstpeters.co.in

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. masterorganicchemistry.com This group strongly deactivates the aromatic ring, making electrophilic substitution reactions slower compared to benzene (B151609). lumenlearning.commasterorganicchemistry.com This deactivation arises purely from a strong inductive effect (-I). masterorganicchemistry.com

Exploration of Heterocyclic Analogs (e.g., Pyridine (B92270) Derivatives with Similar Halogenation Patterns)

The exploration of heterocyclic analogs, particularly pyridine derivatives with similar halogenation and trifluoromethylation patterns, is a significant field of research. jst.go.jp The pyridine ring, when substituted with a trifluoromethyl group, is a key structural motif in many active agrochemical and pharmaceutical ingredients. researchgate.net The biological activity of these trifluoromethylpyridine (TFMP) derivatives is attributed to the unique properties of both the fluorine atoms and the pyridine moiety. jst.go.jp

The synthesis of these heterocyclic analogs can be approached in several ways. One common method involves the modification of a pre-existing pyridine ring, such as through chlorine/fluorine exchange on a trichloromethylpyridine. jst.go.jp Another major route involves building the pyridine ring from an acyclic, trifluoromethyl-containing precursor. jst.go.jpresearchgate.net A direct introduction of the trifluoromethyl group is also possible via substitution reactions on bromo- or iodopyridines. jst.go.jp

For example, the synthesis of 2-bromo-5-chloro-3-fluoropyridine, a close analog of the title compound, can be achieved by treating 5-chloro-3-fluoropyridin-2-amine with hydrobromic acid and sodium nitrite (B80452) in a diazotization reaction, yielding the product in 90% yield. chemicalbook.com These halogenated and trifluoromethylated pyridine derivatives serve as versatile building blocks for more complex molecules. google.com

Below is a table of some heterocyclic analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-3-chloro-5-fluorobenzotrifluoride?

- Methodological Answer : The compound is typically synthesized via halogenation of fluorobenzotrifluoride precursors. Key steps include:

- Halogen Exchange : Bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., catalytic H₂SO₄ in CCl₄ at 0–5°C) .

- Chlorination : Electrophilic substitution with Cl₂ gas in the presence of FeCl₃ as a catalyst.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Data Table :

| Method | Yield (%) | Purity (%) | Conditions | Reference |

|---|---|---|---|---|

| Halogen Exchange | 65–70 | >95 | NBS, H₂SO₄, 0–5°C, 12h | |

| Electrophilic Chlorination | 55–60 | >90 | Cl₂, FeCl₃, RT, 6h |

Q. How is this compound characterized structurally?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl (–CF₃) groups (δ ≈ -60 to -65 ppm). ¹H NMR distinguishes aromatic protons (δ 7.2–7.8 ppm) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving halogen positioning (Br, Cl, F) and bond angles .

Q. What are common reactivity patterns in cross-coupling reactions involving this compound?

- Methodological Answer : The bromine atom is more reactive than chlorine or fluorine in Suzuki-Miyaura coupling.

- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids (e.g., 4-fluorophenylboronic acid) in THF/H₂O (3:1) at 80°C for 18h .

- Selectivity : Bromine substitution occurs preferentially over chlorine (yield: 75–80%) .

Advanced Research Questions

Q. How do computational studies predict the electronic effects of substituents in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects:

- CF₃ Group : Stabilizes LUMO (-2.8 eV), enhancing electrophilicity.

- Halogens : Bromine (σp = +0.26) exerts stronger inductive effects than chlorine (σp = +0.23) .

- Data Table :

| Substituent | HOMO (eV) | LUMO (eV) | σp (Hammett) |

|---|---|---|---|

| –CF₃ | -6.2 | -2.8 | +0.54 |

| –Br | -5.9 | -1.9 | +0.26 |

| –Cl | -5.7 | -1.7 | +0.23 |

Q. What crystallographic challenges arise in refining structures of halogen-rich derivatives?

- Methodological Answer : Heavy atoms (Br, Cl) cause X-ray absorption, requiring high-resolution data (d-spacing < 1.0 Å). SHELXL refinement strategies include:

- Anisotropic Displacement Parameters : Model thermal motion for Br/Cl atoms.

- Twinned Data Handling : Use HKLF5 format in SHELX for pseudo-merohedral twins .

Q. How does regioselectivity in nucleophilic aromatic substitution vary with solvent polarity?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor para-substitution via charge-stabilized intermediates.

- Kinetic Studies : Monitor reaction rates using HPLC (C18 column, acetonitrile/H₂O mobile phase).

- Solvent Effects : DMSO increases para-selectivity by 40% compared to THF .

Q. How stable is this compound under acidic or basic conditions?

- Methodological Answer : Stability assessed via accelerated degradation studies:

- Acidic Conditions (pH 2) : 10% decomposition after 24h (HCl, 25°C).

- Basic Conditions (pH 12) : 30% decomposition (NaOH, 25°C).

- Analysis : LC-MS identifies debrominated byproducts (m/z 215.2) .

Q. How to resolve contradictions between experimental and computational NMR chemical shifts?

- Methodological Answer : Discrepancies arise from solvent effects or conformational flexibility. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.